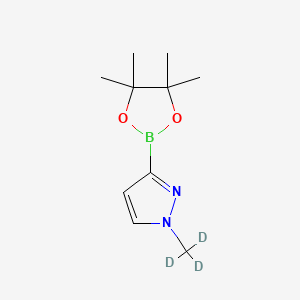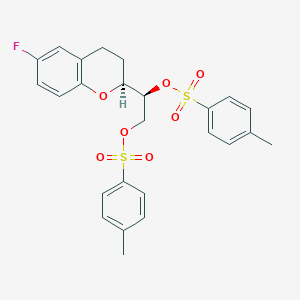
5-Chlorothiophene-2,4-dicarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorothiophene-2,4-dicarboxylic Acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of chlorine and carboxylic acid groups on the thiophene ring makes this compound particularly interesting for various chemical applications.
Synthetic Routes and Reaction Conditions:
Oxidation of 5-Chlorothiophene-2-carboxylic Acid: One common method involves the oxidation of 5-chlorothiophene-2-carboxylic acid using oxidizing agents like potassium permanganate or sodium chlorite in an aqueous medium.
Direct Carboxylation: Another method involves the direct carboxylation of 5-chlorothiophene using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves the oxidation method due to its higher yield and ease of control. The reaction is carried out in large reactors with precise temperature and pH control to ensure maximum efficiency and purity of the product .
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium chlorite, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary amines, and thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amino-thiophenes and thio-thiophenes.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chlorothiophene-2,4-dicarboxylic Acid is used as a building block in the synthesis of more complex thiophene derivatives. It is also used in the development of new materials with unique electronic properties .
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of sulfur-containing heterocycles in biological systems .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new anti-inflammatory and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of high-performance materials .
Mecanismo De Acción
The mechanism of action of 5-Chlorothiophene-2,4-dicarboxylic Acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules .
Comparación Con Compuestos Similares
- 5-Chlorothiophene-2-carboxylic Acid
- 2,5-Dichlorothiophene-3-carboxylic Acid
- 5-Bromothiophene-2,4-dicarboxylic Acid
Comparison:
- 5-Chlorothiophene-2-carboxylic Acid: Lacks the second carboxylic acid group, making it less reactive in certain chemical reactions.
- 2,5-Dichlorothiophene-3-carboxylic Acid: Contains an additional chlorine atom, which can lead to different substitution patterns and reactivity.
- 5-Bromothiophene-2,4-dicarboxylic Acid: The presence of bromine instead of chlorine can result in different electronic properties and reactivity.
Uniqueness: 5-Chlorothiophene-2,4-dicarboxylic Acid is unique due to the presence of both chlorine and two carboxylic acid groups on the thiophene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C6H3ClO4S |
|---|---|
Peso molecular |
206.60 g/mol |
Nombre IUPAC |
5-chlorothiophene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H3ClO4S/c7-4-2(5(8)9)1-3(12-4)6(10)11/h1H,(H,8,9)(H,10,11) |
Clave InChI |
QKHUYCGVSAVQEB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1C(=O)O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



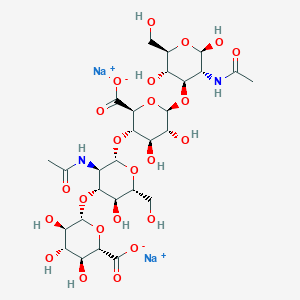
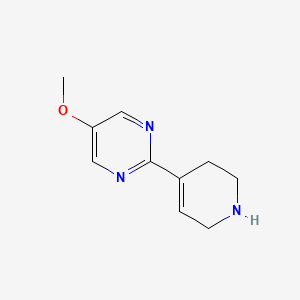
![(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13854564.png)
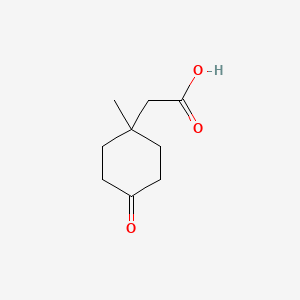
![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
![3-Methyl-6-nitroimidazo[4,5-b]pyridine](/img/structure/B13854586.png)
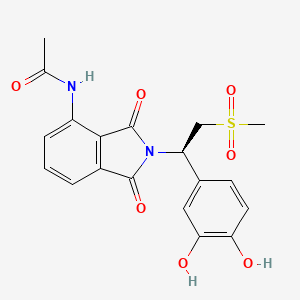
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
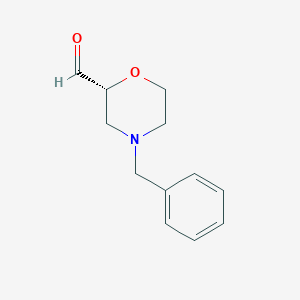
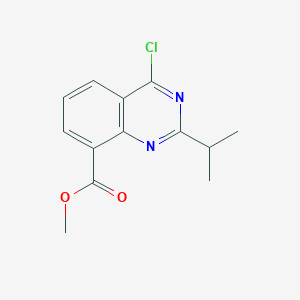
![3-(hydroxymethyl)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridazin-4(1H)-one](/img/structure/B13854619.png)
